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molecular formula C6H7N3O2 B1499252 5-(Hydroxymethyl)pyrazinecarboxamide CAS No. 412277-94-2

5-(Hydroxymethyl)pyrazinecarboxamide

Cat. No. B1499252
M. Wt: 153.14 g/mol
InChI Key: MHGKQVAVEDQFPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07160907B2

Procedure details

Pyrazinecarboxylic acid amide (0.492 g, 4 mmol) was suspended in methanol (8 ml), water (4 ml) and concentrated sulphuric acid (0.22 ml, 4 mmol), then iron (II) sulphate heptahydrate (0.334 g, 1.2 mmol) was added and the mixture degassed. To this was then added hydroxylamine-O-sulphonic acid (1.36 g, 12 mmol). After 6 h more sulphuric acid and iron (II) sulphate heptahydrate were added. After a further 1 h the mixture was adjusted to pH 7, evaporated, and the residue extracted with methanol. This solution was pre-absorbed onto silica then purified by chromatography, eluting with 0–10% ‘2 M ammonia in methanol’ in dichloromethane, to give the title compound as an off-white solid (0.102 g, 17%); NMR [(CD3)2SO] 4.72 (2H, d), 5.72 (1H, t), 7.79 (1H, br s), 8.22 (1H, br s), 8.73 (1H, d), and 9.09 (1H, d).
Quantity
0.492 g
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step Two
Quantity
0.22 mL
Type
reactant
Reaction Step Two
Name
iron (II) sulphate heptahydrate
Quantity
0.334 g
Type
catalyst
Reaction Step Two
Quantity
1.36 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
iron (II) sulphate heptahydrate
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Quantity
8 mL
Type
reactant
Reaction Step Five
Yield
17%

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][N:4]=[CH:3][C:2]=1[C:7]([NH2:9])=[O:8].[OH2:10].S(=O)(=O)(O)O.NOS(O)(=O)=O.[CH3:22]O>O.O.O.O.O.O.O.S([O-])([O-])(=O)=O.[Fe+2]>[OH:10][CH2:22][C:5]1[N:4]=[CH:3][C:2]([C:7]([NH2:9])=[O:8])=[N:1][CH:6]=1 |f:5.6.7.8.9.10.11.12.13|

Inputs

Step One
Name
Quantity
0.492 g
Type
reactant
Smiles
N1=C(C=NC=C1)C(=O)N
Step Two
Name
Quantity
4 mL
Type
reactant
Smiles
O
Name
Quantity
0.22 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
iron (II) sulphate heptahydrate
Quantity
0.334 g
Type
catalyst
Smiles
O.O.O.O.O.O.O.S(=O)(=O)([O-])[O-].[Fe+2]
Step Three
Name
Quantity
1.36 g
Type
reactant
Smiles
NOS(=O)(=O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
iron (II) sulphate heptahydrate
Quantity
0 (± 1) mol
Type
catalyst
Smiles
O.O.O.O.O.O.O.S(=O)(=O)([O-])[O-].[Fe+2]
Step Five
Name
Quantity
8 mL
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture degassed
CUSTOM
Type
CUSTOM
Details
evaporated
EXTRACTION
Type
EXTRACTION
Details
the residue extracted with methanol
CUSTOM
Type
CUSTOM
Details
This solution was pre-absorbed onto silica
CUSTOM
Type
CUSTOM
Details
then purified by chromatography
WASH
Type
WASH
Details
eluting with 0–10% ‘2 M ammonia in methanol’ in dichloromethane

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OCC=1N=CC(=NC1)C(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.102 g
YIELD: PERCENTYIELD 17%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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